Dimethomorph

Catalog No.
S1546081
CAS No.
113210-98-3
M.F
C21H22ClNO4
M. Wt
387.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethomorph

CAS Number

113210-98-3

Product Name

Dimethomorph

IUPAC Name

(Z)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one

Molecular Formula

C21H22ClNO4

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14-

InChI Key

QNBTYORWCCMPQP-JXAWBTAJSA-N

SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC

solubility

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9
Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500
Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L)
Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5

Synonyms

4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine, dimethomorph, dimethomorph, (E)-, dimethomorph, (E)-isomer, dimethomorph, (Z)-, dimethomorph, (Z)-isomer

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC

Fungicidal Activity:

Z-Dimethomorph is a specific isomer of the fungicide dimethomorph, which is a member of the morpholine chemical group. While dimethomorph is typically sold as a mixture of E and Z isomers, only the Z isomer exhibits fungicidal activity []. This specific activity targets oomycete fungi, including those responsible for downy mildew and late blight diseases in various crops like potatoes, tomatoes, and grapes [, ].

Mode of Action:

Z-Dimethomorph works by inhibiting the synthesis of ergosterol, a vital component of fungal cell walls. This disruption weakens the cell wall, hindering fungal growth and ultimately leading to its death [, ].

Research Applications:

Z-Dimethomorph plays a role in various scientific research applications related to agriculture and plant pathology. These include:

  • Fungicide efficacy studies: Researchers utilize Z-dimethomorph to evaluate its effectiveness in controlling specific fungal diseases in different crops and environmental conditions.
  • Fungicide resistance studies: Scientists employ Z-dimethomorph to investigate the development of resistance in fungal populations towards this fungicide, allowing for the development of resistance management strategies.
  • Understanding fungal biology: Researchers use Z-dimethomorph as a tool to study the biochemical pathways involved in ergosterol synthesis in fungi, furthering understanding of their fundamental biology.

Dimethomorph is a systemic fungicide primarily used in agriculture to control fungal diseases in crops such as potatoes and grapes. It is characterized by its unique chemical structure, which includes both E and Z isomers in approximately equal proportions. The compound's chemical formula is C19_{19}H22_{22}ClN3_{3}O4_{4}, and its systematic name is 4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]morpholine. Dimethomorph operates by inhibiting the formation of fungal cell walls, thereby preventing the growth and spread of fungal pathogens .

, including phototransformation and hydrolysis. Under sunlight, it can convert between its E and Z isomers, with the Z isomer exhibiting greater fungicidal activity. The half-life of dimethomorph in aqueous environments varies significantly, influenced by factors such as pH and temperature . Additionally, studies have shown that it can degrade into several metabolites, which may also possess biological activity .

The biological activity of dimethomorph is primarily linked to its mode of action as a fungicide. It disrupts the biosynthesis of sterols in fungal cell membranes, leading to impaired cellular integrity and function. Toxicological studies indicate that while dimethomorph has low acute toxicity, it can cause significant effects on liver function at high doses in animal models . Furthermore, it has shown no mutagenic effects in various bacterial assays but has produced positive results in some mammalian cell tests, indicating a need for caution regarding its long-term exposure .

Dimethomorph can be synthesized through several methods, primarily involving the reaction of morpholine derivatives with appropriate carbonyl compounds. One common synthetic route involves the condensation of 4-chlorophenylacetic acid derivatives with morpholine under acidic conditions to yield the desired product. The synthesis typically requires careful control of reaction conditions to favor the formation of specific isomers .

Dimethomorph is widely applied in agriculture as a fungicide for crops susceptible to diseases like late blight and downy mildew. It is often formulated as wettable powders or suspension concentrates and can be co-formulated with other fungicides to enhance efficacy and manage resistance . Its use extends beyond agriculture; research indicates potential applications in environmental remediation due to its ability to degrade under certain conditions .

Interaction studies have focused on the environmental fate of dimethomorph and its metabolites. Research indicates that dimethomorph can interact with various environmental factors, including light and soil composition, affecting its degradation rates. For instance, phototransformation studies reveal significant degradation under sunlight, which alters its chemical structure and reduces its fungicidal efficacy over time . Additionally, studies have examined its interactions with other pesticides and environmental pollutants to assess cumulative toxicity risks.

Dimethomorph shares structural similarities with other morpholine-based fungicides. Below are some comparable compounds:

Compound NameChemical StructureUnique Features
FenpropimorphC18_{18}H23_{23}ClN2_{2}OEffective against a broad spectrum of fungi; different mechanism of action (inhibits ergosterol biosynthesis).
TrifloxystrobinC20_{20}H22_{22}F2_{2}N2_{2}O4_{4}SA strobilurin fungicide that inhibits mitochondrial respiration; broader application range.
CyprodinilC14_{14}H15_{15}ClN2_{2}OTargets specific fungal pathogens; acts on different biochemical pathways compared to dimethomorph.

Uniqueness of Dimethomorph: Dimethomorph's dual isomeric nature contributes to its unique effectiveness against specific fungal pathogens while maintaining lower toxicity levels compared to some other fungicides. Its ability to penetrate plant tissues enhances its protective action against diseases.

Physical Description

Colorless odorless solid; [Merck Index]

Color/Form

Colorless to grey crystalline powder

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

387.1237359 g/mol

Monoisotopic Mass

387.1237359 g/mol

Heavy Atom Count

27

Density

Bulk density: 1318 kg/cu m (20 °C)

LogP

log Kow = 2.63 (E)-isomer; 2.73 (Z)-isomer (both 20 °C)

Odor

Odorless

Melting Point

127-148 °C
MP: 125-149 °C

UNII

37V7980RBV

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Antifungal Agents

Mechanism of Action

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice.

Vapor Pressure

0.00000001 [mmHg]
Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C)
7.39X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

113210-98-3
110488-70-5

Absorption Distribution and Excretion

Rat Oral administration of dimethomorph (10 mg/kg single dose; 10 mg/kg 14-day repeated dose; 10 mg/kg 7-day repeated dose; 500 mg/kg single dose) results in rapid excretion into the urine and feces of rats. For all treatment protocols, most (80-90%) of the radiolabel administered was excreted in the feces. A considerably smaller amount (6-16%) was excreted in the urine and only minimal levels (0.1-0.4%) were detected in the organs and tissues. Rapid absorption may be inferred by the rapid excretion of metabolites in the urine and bile. Saturation of absorption following single high doses (500 mg/kg) was indicated by large amounts (50%) of radioactivity in the feces being associated with parent compound. For low- or highdose treatment, urinary excretion in female rats tended to be greater (up to 2-fold in low-dose rats) than that of male rats. Retention of dimethomorph or (14)C-dimethomorph-derived radioactivity was generally 1% for most tissues although the liver exhibited slightly higher levels (1.4%) and higher levels in the gastrointestinal tract organs were due to radioactivity in the lumenal contents.

Metabolism Metabolites

Rat Oral administration of dimethomorph (10 mg/kg single dose; 10 mg/kg 14-day repeated dose; 10 mg/kg 7-day repeated dose; 500 mg/kg single dose) results in rapid excretion into the urine and feces of rats. ... Urinary metabolites resulted from demethylation of the dimethoxyphenyl ring and oxidation of the morpholine ring. ...Biliary metabolites accounted for most of the fecal excretion following low-dose treatment. The major biliary metabolites were glucuronides of one and possibly two of the compounds produced by demethylation of the dimethoxyphenyl ring. The report provided a proposed metabolic pathway for dimethomorph.
In rats, the major route of metabolism is demethylation of one of the dimethoxy groups or by oxidation of one of the CH2 groups (ortho- or meta-position) of the morpholine ring.

Associated Chemicals

E-Dimethomorph; 113210-97-2
Z-Dimethomorph; 113210-98-3

Wikipedia

Dimethomorph

Biological Half Life

Rat Oral administration of dimethomorph (10 mg/kg single dose; 10 mg/kg 14-day repeated dose; 10 mg/kg 7-day repeated dose; 500 mg/kg single dose) results in rapid excretion into the urine and feces of rats. ...Biliary excretion exhibited first-order kinetics with a lowdose (10 mg/kg) half-life of approximately three hours and a high-dose (500 mg/kg) half-life of 11 hours for males and about 6 hours for females.

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

Dimethomorph is produced by Friedel-Crafts acylation of 1,2-dimethoxybenzene with 4-chlorobenzoyl chloride, followed by condensation with triethyl phosphonoacetate in the presence of a base such as sodium hydride in dimethoxyethane. The resulting ethyl cinnamate is then converted to the correspondingmorpholide.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies dimethomorph (technical grade) as Class III: slightly hazardous; Main Use: fungicide, other than for seed treatment.
Fungicidal activity is primarily associated with the Z isomer.
Only the (Z)- isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the (E)-isomer in practice.
Composition: (E) isomer to (Z) isomer ratio is 1:1.

Analytic Laboratory Methods

An analytical method for the determination of dimethomorph [(E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine] residues in dried hops was developed utilizing liquid-liquid partitioning, automated gel permeation chromatography (GPC), Florisil and aminopropyl solid phase extraction (SPE) column cleanups, and gas chromatography (GC) with mass selective detection (MSD). Method validation recoveries from dried hops ranged from 79 to 103% over four levels of fortification (0.1, 1.0, 5.0, and 20 ppm). Control and dimethomorph-treated hop samples collected from three field sites had residue levels of <0.10 and 4.06-17.32 ppm, respectively. The method was validated to the limit of quantitation at 0.10 ppm. The limit of detection for this method was 0.045 ppm.
Product analysis by high performance liquid chromatography.

Storage Conditions

Store in secure, well ventilated building away from food and feed and out of reach of children.
Do not contaminate water, food or feed by storage or disposal. ... Store in a cool, well-ventilated area. Do not allow to become overheated in storage. Keep container closed when not in use. /Acrobat 50WP Fungicide/

Interactions

... /It was reported/ that a mixture of widely used pesticides can produce combined AR antagonist effects that exceed the responses elicited by the most potent component alone in a predictable manner.

Stability Shelf Life

Hydrolytically and thermally stable under normal conditions. Stable for >5 years in the dark. The (E)- and (Z)-isomers are interconverted in sunlight.

Dates

Last modified: 08-15-2023

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